MK-521 (dihydrate), also known as Lisinopril, is a pharmaceutical compound classified as an angiotensin-converting enzyme inhibitor. It is primarily used in the treatment of hypertension, heart failure, and myocardial infarction. The compound is characterized by its ability to inhibit the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. MK-521 is not intended for human or veterinary diagnostic or therapeutic use outside of research contexts .
The synthesis of MK-521 (dihydrate) involves several key steps:
The synthesis typically requires careful monitoring of temperature, pH, and concentration to ensure the desired product formation. Specific catalysts may be employed to enhance reaction rates and selectivity.
The molecular formula for MK-521 (dihydrate) is , with a molecular weight of approximately 441.52 g/mol .
MK-521 (dihydrate) primarily undergoes hydrolysis and oxidation reactions:
The reaction conditions for hydrolysis typically involve elevated temperatures and prolonged exposure to alkaline solutions. Oxidation reactions may require specific concentrations of oxidizing agents to achieve desired outcomes without complete degradation of the compound.
MK-521 exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition prevents the conversion of angiotensin I into angiotensin II, a potent vasoconstrictor, thereby leading to:
The efficacy of MK-521 in managing hypertension and heart failure has made it a significant compound in cardiovascular therapeutics.
The polar surface area is approximately 132.96 Ų, which influences its absorption and distribution characteristics within biological systems.
MK-521 (dihydrate) has diverse applications in scientific research:
CAS No.:
CAS No.: 85137-47-9
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4